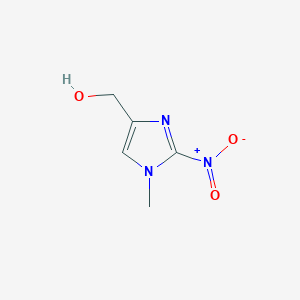
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of 1-methyl-2-nitroimidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature . Another approach includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Reduction: 1-Methyl-2-amino-1H-imidazol-4-yl)methanol.
Oxidation: 1-Methyl-2-nitro-1H-imidazol-4-carboxylic acid.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The nitro group may play a crucial role in its antimicrobial activity by undergoing reduction to form reactive intermediates that damage microbial cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the hydroxymethyl group.
1-Methyl-2-amino-1H-imidazol-4-yl)methanol: Similar structure but has an amino group instead of a nitro group.
Uniqueness
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(1-methyl-2-nitroimidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-4(3-9)6-5(7)8(10)11/h2,9H,3H2,1H3 |
InChI Key |
LLUMKDOKDUKTAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















